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Introduction

GSK2879552 is an orally available, irreversible inhibitor of lysine-specific demethylase 1

(LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1] LSD1, also known as

KDM1A, functions by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9

(H3K9), leading to the suppression of target gene expression.[2][3] In various cancers,

including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is

overexpressed and contributes to cancer cell proliferation, differentiation arrest, and

metastasis.[2][3][4] This aberrant activity has positioned LSD1 as a promising therapeutic

target in oncology.[4]

This whitepaper provides an in-depth technical guide on the discovery and development of

GSK2879552. It details the scientific rationale, mechanism of action, preclinical evaluation, and

clinical trial outcomes of this potent LSD1 inhibitor.

Discovery and Rationale
GSK2879552 was identified following a high-throughput screening of 2.5 million compounds.[2]

It is an N-alkylated derivative of tranylcypromine (TCP), a known monoamine oxidase inhibitor

with weak LSD1 inhibitory activity.[2] The development of GSK2879552 was driven by the

therapeutic potential of targeting LSD1 to reverse the epigenetic silencing of tumor suppressor

genes and induce differentiation in cancer cells.
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Mechanism of Action
GSK2879552 acts as a potent and selective irreversible inhibitor of LSD1.[5] It forms a covalent

bond with the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of

LSD1.[2] By inactivating LSD1, GSK2879552 leads to an increase in the methylation of H3K4,

which in turn promotes the expression of genes associated with tumor suppression and cell

differentiation.[1] This mechanism has been shown to induce the expression of myeloid-lineage

markers such as CD11b and CD86 in AML cells.[6]
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Mechanism of action of GSK2879552.

Preclinical Development
In Vitro Studies
GSK2879552 demonstrated potent anti-proliferative activity in a range of AML and SCLC cell

lines.[2] In a panel of 20 AML cell lines, GSK2879552 inhibited cell growth with an average half-

maximal effective concentration (EC50) of 137 ± 30 nM in a 10-day proliferation assay.[7] The

maximum inhibition observed averaged 62 ± 5%, suggesting a predominantly cytostatic effect.

[7] Furthermore, treatment with GSK2879552 led to the induction of cell surface differentiation

markers, CD11b and CD86, in AML cell lines.[6][7]
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Parameter Value Cell Lines Assay

IC50 24 nM Not specified Enzyme activity assay

Average EC50 137 ± 30 nM 20 AML cell lines
10-day proliferation

assay

Average Max.

Inhibition
62 ± 5% 20 AML cell lines

10-day proliferation

assay

Table 1: In Vitro Activity of GSK2879552

In Vivo Studies
In preclinical xenograft models, GSK2879552 was effective in inhibiting tumor growth.[2] Daily

oral administration of 1.5 mg/kg GSK2879552 resulted in significant tumor growth inhibition in

SCLC xenografts (NCI-H526 and NCI-H1417) without inducing thrombocytopenia or other

major hematologic toxicities.[2][8]

Animal Model Dose Administration
Tumor Growth
Inhibition (TGI)

NCI-H526 xenograft 1.5 mg/kg PO daily 57%

NCI-H1417 xenograft 1.5 mg/kg PO daily 83%

NCI-H510 xenograft 1.5 mg/kg PO daily 38% (partial)

NCI-H69 xenograft 1.5 mg/kg PO daily 49% (partial)

Table 2: In Vivo Efficacy of GSK2879552 in SCLC Xenograft Models[8]

Clinical Development
GSK2879552 advanced into Phase I clinical trials for patients with relapsed or refractory SCLC

(NCT02034123), AML (NCT02177812), and high-risk myelodysplastic syndromes (MDS)

(NCT02929498).[2][9] These open-label, dose-escalation studies aimed to evaluate the safety,

pharmacokinetics, pharmacodynamics, and preliminary clinical activity of GSK2879552 as a
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monotherapy and in combination with other agents like all-trans retinoic acid (ATRA) and

azacitidine.[10][11]

Clinical Trial Outcomes
Despite promising preclinical data, the clinical development of GSK2879552 was terminated.

The decision was based on an unfavorable risk-benefit profile, characterized by poor disease

control and a high rate of adverse events.[2][11][12]

In the SCLC trial, 29 patients were enrolled across nine dose cohorts.[11] Treatment-related

adverse events were common, with thrombocytopenia being the most frequent (41% of

patients).[11] Serious adverse events, including encephalopathy, were also reported, with one

death considered related to treatment.[11][12]

The AML and MDS studies also failed to demonstrate significant clinical benefit.[10] While

GSK2879552 did induce markers of differentiation in a subset of AML patients, this did not

translate into meaningful clinical responses.[10] The combination with ATRA also did not yield

the desired efficacy.[10]

Trial Identifier Indication Phase Status
Reason for
Termination

NCT02034123
Relapsed/Refract

ory SCLC
I Terminated

Unfavorable risk-

benefit profile

NCT02177812
Relapsed/Refract

ory AML
I Terminated

Unfavorable risk-

benefit profile

NCT02929498 High-risk MDS I Terminated
Unfavorable risk-

benefit profile

Table 3: Overview of GSK2879552 Clinical Trials[2]

Experimental Protocols
Detailed experimental protocols were not publicly available. However, based on published

literature, the following methodologies were central to the evaluation of GSK2879552.
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Cell Proliferation Assay
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Workflow for Cell Proliferation Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15623670?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry for Differentiation Markers
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Workflow for Flow Cytometry Analysis.
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In Vivo Xenograft Study
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Workflow for In Vivo Xenograft Study.

Conclusion
GSK2879552 is a potent and selective irreversible inhibitor of LSD1 that showed significant

promise in preclinical studies for the treatment of AML and SCLC. However, its clinical

development was halted due to an unfavorable risk-benefit profile observed in Phase I trials.

The experience with GSK2879552 underscores the challenges of translating preclinical efficacy

into clinical success, particularly in the realm of epigenetic therapies. While this specific agent

did not succeed, the exploration of LSD1 as a therapeutic target continues with other inhibitors

in clinical development, highlighting the ongoing importance of this epigenetic regulator in

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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